Cas no 10193-95-0 (4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate)

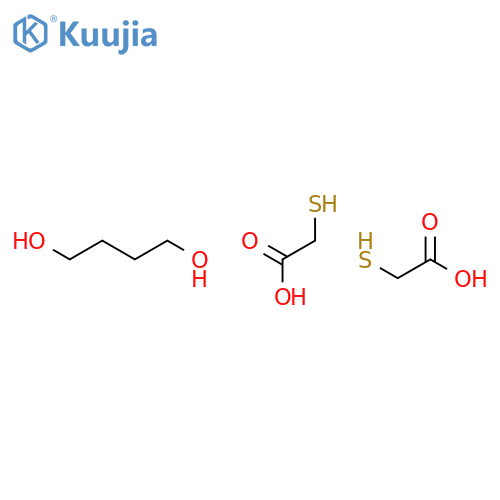

10193-95-0 structure

商品名:4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate

CAS番号:10193-95-0

MF:C8H14O4S2

メガワット:238.324360370636

MDL:MFCD00266655

CID:179633

PubChem ID:87561344

4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate 化学的及び物理的性質

名前と識別子

-

- Acetic acid,2-mercapto-, 1,1'-(1,4-butanediyl) ester

- 1,4-Butanediol Bis(thioglycolate)

- 1,4-Bis(mercaptoacetoxy)butane

- 1,4-BUTANEDIOL BIS(MERCAPTOACETATE)

- butane-1,4-diol,2-sulfanylacetic acid

- 巯基乙酸

- 1,4-Butanediol dithioglycolate

- Butane-1,4-diyl bis(2-mercaptoacetate)

- Tetramethylene mercaptoacetate

- Acetic acid, mercapto-, 1,4-butanediyl ester

- Tetramethylene bis(thioglycolate)

- Tetramethylene bis(mercaptoacetate)

- 1,4-Butanediyl bis(mercaptoacetate)

- Butylene glycol, bis(mercaptoacetate)

- 1,4-Butanediol, bis(mercaptoacetate)

- Mercaptoacetic acid, 1,4-butanediyl diester

- Acetic acid, 2-mercapt

- ACETIC ACID, MERCAPTO-, TETRAMETHYLENE ESTER

- DTXSID8064987

- 1,4-butanediol bis(2-mercaptoacetate)

- E78801

- EINECS 233-479-1

- A897002

- IPNDIMIIGZSERC-UHFFFAOYSA-N

- Acetic acid, 2-mercapto-, 1,1'-(1,4-butanediyl) ester

- AKOS024332116

- AS-69312

- 10193-95-0

- 4-[(2-SULFANYLACETYL)OXY]BUTYL 2-SULFANYLACETATE

- 1,4-ButanediolBis(thioglycolate)

- MERCAPTO-ACETIC ACID 4-MERCAPTOACETOXY-BUTYL ESTER

- MFCD00266655

- RWC9VY783J

- SCHEMBL60931

- NS00023088

- B3423

- 1,4-Butanediol Bis(thioglycolate), >/=95%

- 4-(2-sulfanylacetyl)oxybutyl 2-sulfanylacetate

- DTXCID9032662

- 4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate

-

- MDL: MFCD00266655

- インチ: 1S/C8H14O4S2/c9-7(5-13)11-3-1-2-4-12-8(10)6-14/h13-14H,1-6H2

- InChIKey: IPNDIMIIGZSERC-UHFFFAOYSA-N

- ほほえんだ: S([H])C([H])([H])C(=O)OC([H])([H])C([H])([H])C([H])([H])C([H])([H])OC(C([H])([H])S[H])=O

計算された属性

- せいみつぶんしりょう: 238.03300

- どういたいしつりょう: 238.03335127g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 9

- 複雑さ: 164

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 54.6

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.4463 (rough estimate)

- ふってん: 368.5°C at 760 mmHg

- 屈折率: 1.5080-1.5120

- PSA: 130.20000

- LogP: 0.71260

- ようかいせい: 利用できるものはありません。

4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P264-P270-P301+P312+P330-P501

- RTECS番号:AI8300000

- ちょぞうじょうけん:(BD433782)

4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X68655-100g |

1,4-Butanediol Bis(thioglycolate) |

10193-95-0 | ≥95% | 100g |

¥488.0 | 2023-09-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JC649-100g |

4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate |

10193-95-0 | 95.0%(GC&T) | 100g |

¥843.0 | 2022-06-10 | |

| eNovation Chemicals LLC | D757712-500g |

Acetic acid, 2-mercapto-, 1,1'-(1,4-butanediyl) ester |

10193-95-0 | 95.0% | 500g |

$320 | 2024-07-28 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3423-25G |

1,4-Butanediol Bis(thioglycolate) |

10193-95-0 | >95.0%(GC)(T) | 25g |

¥180.00 | 2024-04-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JC649-25g |

4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate |

10193-95-0 | 95.0%(GC&T) | 25g |

¥381.0 | 2022-06-10 | |

| 1PlusChem | 1P0006G0-1g |

Acetic acid, 2-mercapto-, 1,1'-(1,4-butanediyl) ester |

10193-95-0 | 95% (GC) | 1g |

$33.00 | 2025-02-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JC649-5g |

4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate |

10193-95-0 | 95.0%(GC&T) | 5g |

¥153.0 | 2023-09-02 | |

| Aaron | AR0006OC-100g |

Acetic acid, 2-mercapto-, 1,1'-(1,4-butanediyl) ester |

10193-95-0 | 95% | 100g |

$80.00 | 2025-01-20 | |

| eNovation Chemicals LLC | D757712-5g |

Acetic acid, 2-mercapto-, 1,1'-(1,4-butanediyl) ester |

10193-95-0 | 95.0% | 5g |

$55 | 2024-07-28 | |

| A2B Chem LLC | AA07552-25g |

Acetic acid, 2-mercapto-, 1,1'-(1,4-butanediyl) ester |

10193-95-0 | >95.0%(GC)(T) | 25g |

$36.00 | 2024-04-20 |

4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate 関連文献

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024

10193-95-0 (4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate) 関連製品

- 103-09-3(2-Ethylhexyl acetate)

- 105-95-3(1,4-Dioxacycloheptadecane-5,17-dione)

- 105-68-0(isoamyl propionate)

- 97-87-0(butyl isobutyrate)

- 105-99-7(dibutyl adipate)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:10193-95-0)4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate

清らかである:99%

はかる:500g

価格 ($):194.0